molecular formula C9H24OSi2 B8479503 tert-Butylpentamethyldisiloxane CAS No. 67875-54-1

tert-Butylpentamethyldisiloxane

Cat. No. B8479503
CAS RN: 67875-54-1
M. Wt: 204.46 g/mol
InChI Key: KDJUMPQFOPXSMM-UHFFFAOYSA-N
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Patent
US05258537

Procedure details

The reaction system was stirred at room temperature while dropwise adding thionyl chloride through the dropping funnel. In this manner, pentamethyl-t-butyl-disiloxane was reacted with thionyl chloride while dropwise adding the latter and supplying hydrogen chloride gas to the reaction solution. After stirring the reaction solution over 4 hours, it was distilled at 125° C. to give 31.3 g (yield 83.2%) of t-butyldimethylchlorosilane and 21.4 g (yield 79.0%) of trimethylchlorosilane. There was not observed the formation of any viscous oily substance, the distillation temperature during the purification could substantially be decreased and the post-treatment of the reaction vessel was very easy.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.[CH3:5][Si:6]([CH3:16])([CH3:15])O[Si:8]([CH3:14])([CH3:13])[C:9]([CH3:12])([CH3:11])[CH3:10].[ClH:17]>>[C:9]([Si:8]([CH3:14])([CH3:13])[Cl:17])([CH3:12])([CH3:11])[CH3:10].[CH3:5][Si:6]([CH3:16])([CH3:15])[Cl:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](O[Si](C(C)(C)C)(C)C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
After stirring the reaction solution over 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
while dropwise adding the latter
DISTILLATION
Type
DISTILLATION
Details
it was distilled at 125° C.

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)(C)(C)[Si](Cl)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 31.3 g
YIELD: PERCENTYIELD 83.2%
Name
Type
product
Smiles
C[Si](Cl)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 21.4 g
YIELD: PERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05258537

Procedure details

The reaction system was stirred at room temperature while dropwise adding thionyl chloride through the dropping funnel. In this manner, pentamethyl-t-butyl-disiloxane was reacted with thionyl chloride while dropwise adding the latter and supplying hydrogen chloride gas to the reaction solution. After stirring the reaction solution over 4 hours, it was distilled at 125° C. to give 31.3 g (yield 83.2%) of t-butyldimethylchlorosilane and 21.4 g (yield 79.0%) of trimethylchlorosilane. There was not observed the formation of any viscous oily substance, the distillation temperature during the purification could substantially be decreased and the post-treatment of the reaction vessel was very easy.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.[CH3:5][Si:6]([CH3:16])([CH3:15])O[Si:8]([CH3:14])([CH3:13])[C:9]([CH3:12])([CH3:11])[CH3:10].[ClH:17]>>[C:9]([Si:8]([CH3:14])([CH3:13])[Cl:17])([CH3:12])([CH3:11])[CH3:10].[CH3:5][Si:6]([CH3:16])([CH3:15])[Cl:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](O[Si](C(C)(C)C)(C)C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
After stirring the reaction solution over 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
while dropwise adding the latter
DISTILLATION
Type
DISTILLATION
Details
it was distilled at 125° C.

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)(C)(C)[Si](Cl)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 31.3 g
YIELD: PERCENTYIELD 83.2%
Name
Type
product
Smiles
C[Si](Cl)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 21.4 g
YIELD: PERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05258537

Procedure details

The reaction system was stirred at room temperature while dropwise adding thionyl chloride through the dropping funnel. In this manner, pentamethyl-t-butyl-disiloxane was reacted with thionyl chloride while dropwise adding the latter and supplying hydrogen chloride gas to the reaction solution. After stirring the reaction solution over 4 hours, it was distilled at 125° C. to give 31.3 g (yield 83.2%) of t-butyldimethylchlorosilane and 21.4 g (yield 79.0%) of trimethylchlorosilane. There was not observed the formation of any viscous oily substance, the distillation temperature during the purification could substantially be decreased and the post-treatment of the reaction vessel was very easy.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.[CH3:5][Si:6]([CH3:16])([CH3:15])O[Si:8]([CH3:14])([CH3:13])[C:9]([CH3:12])([CH3:11])[CH3:10].[ClH:17]>>[C:9]([Si:8]([CH3:14])([CH3:13])[Cl:17])([CH3:12])([CH3:11])[CH3:10].[CH3:5][Si:6]([CH3:16])([CH3:15])[Cl:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](O[Si](C(C)(C)C)(C)C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
After stirring the reaction solution over 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
while dropwise adding the latter
DISTILLATION
Type
DISTILLATION
Details
it was distilled at 125° C.

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)(C)(C)[Si](Cl)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 31.3 g
YIELD: PERCENTYIELD 83.2%
Name
Type
product
Smiles
C[Si](Cl)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 21.4 g
YIELD: PERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.